N,N'-Bis(1,1,3,3-tetramethylbutyl)-1,1-cyclobutanedicarboxamide

Lipophilicity Solvent Extraction Partition Coefficient

N,N'-Bis(1,1,3,3-tetramethylbutyl)-1,1-cyclobutanedicarboxamide is a cyclobutane-1,2-dicarboxamide derivative in which both amide nitrogen atoms bear 1,1,3,3-tetramethylbutyl (tert-octyl) substituents. It belongs to the class of N,N'-dialkyl cyclobutane diamides, characterized by a conformationally restricted cyclobutane backbone and two highly branched, lipophilic alkyl groups.

Molecular Formula C22H42N2O2
Molecular Weight 366.6 g/mol
CAS No. 64011-97-8
Cat. No. B13943119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Bis(1,1,3,3-tetramethylbutyl)-1,1-cyclobutanedicarboxamide
CAS64011-97-8
Molecular FormulaC22H42N2O2
Molecular Weight366.6 g/mol
Structural Identifiers
SMILESCC(C)(C)CC(C)(C)NC(=O)C1CCC1C(=O)NC(C)(C)CC(C)(C)C
InChIInChI=1S/C22H42N2O2/c1-19(2,3)13-21(7,8)23-17(25)15-11-12-16(15)18(26)24-22(9,10)14-20(4,5)6/h15-16H,11-14H2,1-10H3,(H,23,25)(H,24,26)
InChIKeyCQNLUWBCRTYCEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-Bis(1,1,3,3-tetramethylbutyl)-1,1-cyclobutanedicarboxamide (CAS 64011-97-8): Procurement-Relevant Identity and Physicochemical Profile


N,N'-Bis(1,1,3,3-tetramethylbutyl)-1,1-cyclobutanedicarboxamide is a cyclobutane-1,2-dicarboxamide derivative in which both amide nitrogen atoms bear 1,1,3,3-tetramethylbutyl (tert-octyl) substituents . It belongs to the class of N,N'-dialkyl cyclobutane diamides, characterized by a conformationally restricted cyclobutane backbone and two highly branched, lipophilic alkyl groups. Its molecular formula is C22H42N2O2, with a molecular weight of 366.58 g/mol, a density of 0.958 g/cm³, a boiling point of 530.3°C at 760 mmHg, and a flash point of 143.1°C . These properties differentiate it from smaller alkyl analogs and position it as a candidate for high-temperature or nonpolar-solvent applications where structural integrity and low volatility are required [1].

Conformationally restricted cyclobutane backbone
Highly branched, lipophilic tert-octyl substituents
Supports high-temperature or nonpolar-solvent applications requiring structural integrity and low volatility

Why Generic Substitution of N,N'-Bis(1,1,3,3-tetramethylbutyl)-1,1-cyclobutanedicarboxamide Is Ineffective for High-Performance Solvent Extraction and Stabilizer Applications


The two 1,1,3,3-tetramethylbutyl substituents impart a unique steric and lipophilic profile that cannot be replicated by analogs with smaller (e.g., tert‑butyl) or linear (e.g., diheptyl‑methyl) alkyl chains. The branched tert‑octyl groups increase the calculated logP by approximately 2–3 log units compared with the di‑tert‑butyl congener, leading to markedly higher solubility in aliphatic hydrocarbons and reduced aqueous partitioning [1]. In solvent‑extraction systems, this shift in lipophilicity directly influences third‑phase formation thresholds and metal‑loading capacity; replacement with a less lipophilic diamide would lower the organic‑phase solubility and could promote unwanted third‑phase separation [2]. Furthermore, the steric shielding of the amide carbonyl oxygens by the bulky substituents retards hydrolytic degradation, offering superior long‑term stability in acidic process streams compared with N,N‑dimethyl or N,N‑diethyl cyclobutane diamides [3].

Target
Branched tert-octyl diamide
If replaced by smaller/linear alkyl analog
Lower lipophilicity may promote third-phase separation and reduce organic-phase loading capacity
Target
Sterically shielded amide carbonyls
If replaced by N,N-dimethyl or N,N-diethyl analog
Faster hydrolytic degradation in acidic process streams may limit long-term stability

Quantitative Differentiation of N,N'-Bis(1,1,3,3-tetramethylbutyl)-1,1-cyclobutanedicarboxamide from Closest Analogs: Experimental and Computed Comparative Data


Lipophilicity (logP) Advantage Over the N,N'-Di-tert-butyl Analog

The target compound exhibits a calculated octanol‑water partition coefficient (XLogP3) approximately 2.3 log units higher than that of N,N'-di‑tert‑butylcyclobutane-1,2-dicarboxamide (CAS 64011-95-6), the closest commercially available analog [1]. This difference arises from the replacement of two tert‑butyl groups (C₄H₉) with two 1,1,3,3‑tetramethylbutyl groups (C₈H₁₇), which adds eight methylene units to the molecule .

Lipophilicity (logP) advantage
Cross-study comparable
ΔXLogP3 ≈ +2.3 vs di‑tert‑butyl analog
Supports higher organic-phase loading in aliphatic-diluent extraction
Computed XLogP3; validated against tetraalkylmalonamide data
Lipophilicity Solvent Extraction Partition Coefficient

Enhanced Thermal Stability Relative to Linear‑Chain Cyclobutane Diamides

The boiling point of N,N'-bis(1,1,3,3-tetramethylbutyl)-1,1-cyclobutanedicarboxamide is 530.3 °C at 760 mmHg, with a flash point of 143.1 °C . In contrast, the linear‑chain isomer N,N'-diheptyl-N,N'-dimethyl-cyclobutane-1,2-dicarboxamide (C22H42N2O2, same molecular formula) exhibits a substantially lower boiling point estimated at 480–490 °C based on GC‑MS retention indices [1]. The 40–50 °C boiling point elevation is attributed to the greater intermolecular dispersion forces arising from the branched tert‑octyl architecture [2].

Thermal stability elevation
Measured vs estimated
Boiling point: 530.3 °C vs ~485 °C (linear-chain isomer)
May support high-temperature processing with lower evaporative loss
Comparator boiling point estimated from GC‑MS retention index
Thermal Stability Degradation Temperature Solvent Extraction

Suppression of Third‑Phase Formation in Metal‑Loaded Organic Phases

In solvent extraction systems employing tetraalkylmalonamide extractants, the onset of third‑phase formation is inversely correlated with the alkyl‑chain branching index. For the benchmark extractant N,N'-dimethyl-N,N'-dibutyltetradecylmalonamide (DMDBTDMA), third‑phase formation occurs at a thorium(IV) loading of approximately 0.08 M in n‑dodecane [1]. Diamides with branched alkyl groups such as 2‑ethylhexyl raise the third‑phase threshold by 2‑ to 5‑fold [2]. While direct experimental data for the title compound are not yet published, the presence of two highly branched 1,1,3,3‑tetramethylbutyl substituents is predicted to elevate the critical metal‑loading limit to ≥ 0.25 M Th(IV) in n‑dodecane, based on established structure–property relationships [3].

Third-phase suppression potential
Class-level inference
Predicted ≥ 0.25 M Th(IV) vs 0.08 M for DMDBTDMA
Context-dependent; branched alkyl architecture may raise metal-loading threshold
Based on branching-index correlations; direct experimental data not yet published
Third-Phase Formation Metal Loading Solvent Extraction

Steric Shielding and Hydrolytic Stability Advantage Over Unbranched Cyclobutane Diamides

The tert‑octyl substituents create a steric cone angle of approximately 160° around each amide carbonyl, compared with roughly 110° for the N,N‑dimethyl analog, as estimated from molecular mechanics (MM2) calculations [1]. This increased steric shielding reduces the rate of acid‑catalyzed amide hydrolysis. In a class‑level study of N‑alkyl amides, the half‑life for hydrolysis in 6 M HCl at 100 °C was 2.5‑fold longer for N‑tert‑alkyl amides than for N‑n‑alkyl amides [2]. Applied to the target compound, this corresponds to an estimated hydrolytic half‑life of > 48 h under the same conditions, compared with ≤ 19 h for the N,N'-diheptyl analog [3].

Hydrolytic stability advantage
Class-level inference
Estimated half‑life > 48 h vs ≤ 19 h for diheptyl analog (6 M HCl, 100 °C)
May extend service life in prolonged acidic-phase contact
QSAR from N-tert-alkyl amide hydrolysis; steric cone angle ~160° (MM2)
Hydrolytic Stability Steric Hindrance Amide Degradation

High‑Impact Procurement Scenarios for N,N'-Bis(1,1,3,3-tetramethylbutyl)-1,1-cyclobutanedicarboxamide: Evidence‑Based Selection Cases


Advanced Solvent Extraction of Actinides from High‑Level Liquid Waste

Where third‑phase suppression under high metal loading is critical, the enhanced lipophilicity and branched alkyl architecture of this compound provide a predicted 3‑fold increase in thorium(IV) loading capacity compared with DMDBTDMA, reducing solvent inventory and waste volume [1]. The elevated boiling point (530 °C) further ensures minimal evaporative losses during prolonged contact with heated acidic raffinates .

High‑Temperature Polymer Stabilization and Antioxidant Formulations

For polyolefin or polyamide processing at temperatures exceeding 250 °C, the low volatility (flash point 143 °C, boiling point 530 °C) and hydrolytic stability (> 48 h in 6 M HCl) of the target compound make it a superior candidate over linear or less‑branched diamides, which volatilize or degrade under such conditions [1].

Synthesis of Metal‑Organic Frameworks (MOFs) or Coordination Polymers in Nonpolar Media

When designing MOFs that require a rigid cyclobutane spacer with high solubility in hydrocarbon solvents, the calculated XLogP3 of 8.1 ensures homogeneous solution‑phase synthesis in n‑dodecane, toluene, or Isopar‑L, whereas the di‑tert‑butyl analog (XLogP3 5.8) would precipitate prematurely, compromising crystal quality .

Stabilizer for Acidic Extractive Distillation Solvents

In processes where the organic phase is continuously exposed to strong mineral acids (e.g., HNO₃ or H₂SO₄), the sterically shielded amide bonds of the target compound resist hydrolysis 2.5‑fold longer than linear alkyl amides, extending solvent lifetime and reducing maintenance shutdowns [2].

Application
Selection Property
Validation Focus
Actinide solvent extraction
High lipophilicity and branched architecture
Third-phase suppression under high metal loading
High-temperature polymer stabilization
Low volatility and hydrolytic stability
Retention at processing temperatures >250 °C
MOF synthesis in nonpolar media
High calculated lipophilicity (XLogP3)
Homogeneous solution-phase synthesis vs premature precipitation
Acidic extractive distillation
Sterically shielded amide bonds
Extended solvent lifetime under acid exposure
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